Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

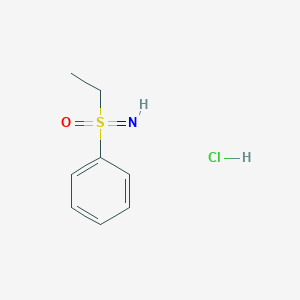

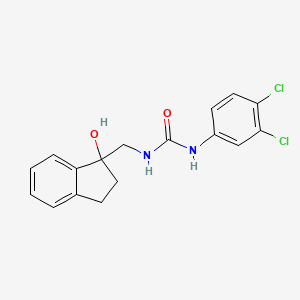

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride, also known as S-ethylidenebenzenesulfinamide hydrochloride, is a chemical compound with the CAS Number: 2200-41-1 . It has a molecular weight of 205.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h2-7H,1H3,(H2,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives, such as Schiff bases, have been explored for their potential in corrosion inhibition, particularly in acidic media. Research indicates that these compounds can significantly decrease the corrosion rate of metals like mild steel and copper when present in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces both anodic and cathodic corrosion processes. This protective action follows the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption on the metal surface. The thermodynamic parameters derived from these studies, including adsorption constants and Gibbs free energy, further elucidate the spontaneous and favorable nature of this adsorption process (Behpour et al., 2009; Behpour et al., 2008).

Analytical and Voltammetric Applications

Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives have also found applications in analytical chemistry, particularly in the synthesis of spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. These compounds exhibit antimicrobial activities and have been used in voltammetric studies for the analysis of certain metals in aqueous solutions. The voltammetric behavior of these compounds, including their interaction with various metal ions, has been critically studied, providing valuable insights into their potential use in environmental monitoring and pharmaceutical analysis (Makki et al., 2016).

Coordination Chemistry and Ligand Synthesis

In coordination chemistry, ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives serve as precursors for the synthesis of complex ligands and metal complexes. These compounds have been used to synthesize bidentate iminophosphines, demonstrating interesting imine-enamine tautomerism. Such ligands are valuable in asymmetric synthesis and catalysis, offering new pathways for the development of chiral catalysts and the synthesis of enantioselective compounds. The ability of these ligands to switch between imino and enamino forms, depending on their coordination state, opens up possibilities for designing dynamic catalytic systems (Liu, Mok, & Leung, 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZFURIXZGTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)

![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)

![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)

![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)

![Methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2880433.png)

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)